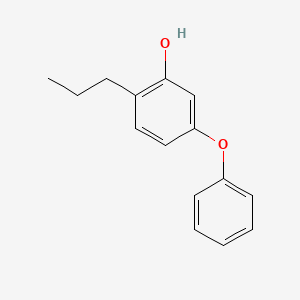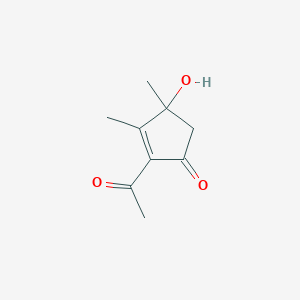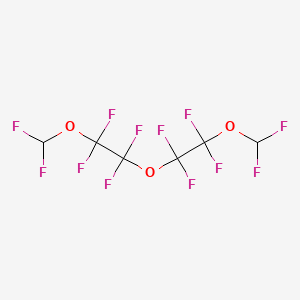
1H,9H-Perfluoro-2,5,8-trioxanonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H,9H-Perfluoro-2,5,8-trioxanonane is a perfluorinated compound known for its unique chemical properties and stability. It belongs to the class of per- and polyfluoroalkyl substances (PFAS), which are characterized by their strong carbon-fluorine bonds. These compounds are widely used in various industrial applications due to their resistance to heat, water, and oil.
Preparation Methods
The synthesis of 1H,9H-Perfluoro-2,5,8-trioxanonane typically involves the fluorination of organic precursors One common method is the electrochemical fluorination (ECF) process, where an organic compound is subjected to fluorine gas in an electrochemical cellIndustrial production methods often involve large-scale ECF processes, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
1H,9H-Perfluoro-2,5,8-trioxanonane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or ozone. The oxidation process typically leads to the formation of perfluorinated carboxylic acids.
Reduction: Reduction reactions are less common for perfluorinated compounds due to the stability of the carbon-fluorine bonds. under specific conditions, reduction can occur, leading to the formation of partially fluorinated products.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces one of the fluorine atoms in the molecule.
Scientific Research Applications
1H,9H-Perfluoro-2,5,8-trioxanonane has a wide range of scientific research applications:
Chemistry: It is used as a solvent and reagent in various chemical reactions due to its stability and inertness.
Biology: In biological research, it is used to study the effects of perfluorinated compounds on living organisms. Its unique properties make it a valuable tool for investigating the bioaccumulation and toxicity of PFAS.
Medicine: The compound is explored for its potential use in drug delivery systems, particularly for delivering hydrophobic drugs. Its ability to form stable emulsions makes it suitable for encapsulating and transporting drugs within the body.
Industry: It is used in the production of fluoropolymer coatings, which provide resistance to heat, chemicals, and abrasion.
Mechanism of Action
The mechanism of action of 1H,9H-Perfluoro-2,5,8-trioxanonane involves its interaction with biological membranes and proteins. The compound’s strong carbon-fluorine bonds contribute to its stability and resistance to metabolic degradation. It can disrupt cellular processes by interacting with lipid bilayers and proteins, leading to changes in membrane fluidity and protein function. The molecular targets and pathways involved in these interactions are still under investigation, but they are believed to include key enzymes and receptors involved in cellular signaling and metabolism .
Comparison with Similar Compounds
1H,9H-Perfluoro-2,5,8-trioxanonane can be compared with other similar perfluorinated compounds, such as:
Perfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoic acid (HFPO-TeA): This compound is used as a replacement for legacy PFAS in manufacturing processes.
Perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid (HFPO-TA): Another related compound, HFPO-TA, is used in various industrial applications.
These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and applications.
Properties
CAS No. |
205367-61-9 |
|---|---|
Molecular Formula |
C6H2F12O3 |
Molecular Weight |
350.06 g/mol |
IUPAC Name |
1-(difluoromethoxy)-2-[2-(difluoromethoxy)-1,1,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoroethane |
InChI |
InChI=1S/C6H2F12O3/c7-1(8)19-3(11,12)5(15,16)21-6(17,18)4(13,14)20-2(9)10/h1-2H |
InChI Key |
FZPPENGUXKSLGQ-UHFFFAOYSA-N |
Canonical SMILES |
C(OC(C(OC(C(OC(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


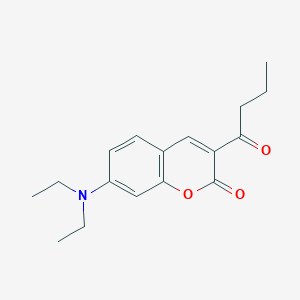
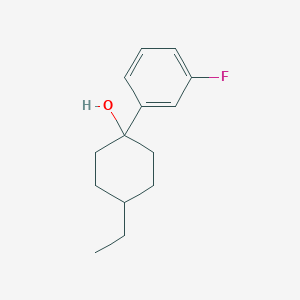

![Ethyl 2-[(3,5-dimethyl-1,2-thiazol-4-yl)methyl]benzoate](/img/structure/B12581237.png)
![2,2'-[5-(11-Hydroxyundecyloxy)-1,3-phenylene]bis[(4R)-4-ethyl-2-oxazoline]](/img/structure/B12581245.png)
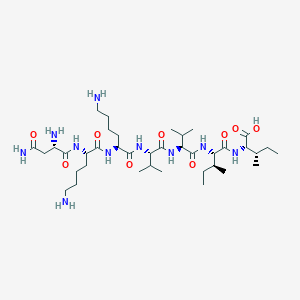

![Carbamic acid, [6-(methylthio)-1,2,4,5-tetrazin-3-yl]-, phenylmethyl ester](/img/structure/B12581256.png)
![Acetamide, 2,2,2-trifluoro-N-[2-[(4-methoxyphenyl)ethynyl]phenyl]-](/img/structure/B12581257.png)

![N-[4-[2-(4-Fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-3-phenylpropanamide](/img/structure/B12581267.png)
![2,2'-[1,4-Phenylenebis(oxymethylene)]diquinoline](/img/structure/B12581272.png)
